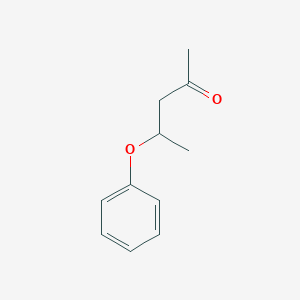
2-Pentanone, 4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-phenoxy- is an organic compound with the molecular formula C11H14O2 It is a ketone with a phenoxy group attached to the fourth carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 4-phenoxy- typically involves the reaction of 4-phenoxybutan-2-one with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where phenoxy magnesium bromide reacts with 2-pentanone to form the desired product .
Industrial Production Methods: Industrial production of 2-Pentanone, 4-phenoxy- may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Pentanone, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
2-Pentanone, 4-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-phenoxy- involves its interaction with specific molecular targets and pathways. The phenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-Pentanone: A simpler ketone without the phenoxy group.
4-Phenoxybutan-2-one: A related compound with a similar structure but different reactivity.
Phenoxyacetic acid: Another phenoxy derivative with distinct chemical properties.
Uniqueness: 2-Pentanone, 4-phenoxy- is unique due to the presence of both the ketone and phenoxy functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
61687-12-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-phenoxypentan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
InChI Key |
FKRVJDAEQHKVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















